molecular formula C16H18N2O2 B7464367 ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate

ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate

Cat. No.: B7464367
M. Wt: 270.33 g/mol
InChI Key: WIAGEKGVPBVBJQ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate is an organic compound with a complex structure that includes an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate typically involves multi-step reactions. One common method includes the reaction of 1,3,3-trimethylindoline with ethyl cyanoacetate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, potentially inhibiting or activating specific pathways. The cyano group may also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-5-20-15(19)11(10-17)14-16(2,3)12-8-6-7-9-13(12)18(14)4/h6-9H,5H2,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAGEKGVPBVBJQ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C(C2=CC=CC=C2N1C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\C(C2=CC=CC=C2N1C)(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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